2,3,5,6-Tetrafluoropyridine

Catalog No.
S705563
CAS No.
2875-18-5
M.F
C5HF4N
M. Wt
151.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoropyridine

CAS Number

2875-18-5

Product Name

2,3,5,6-Tetrafluoropyridine

IUPAC Name

2,3,5,6-tetrafluoropyridine

Molecular Formula

C5HF4N

Molecular Weight

151.06 g/mol

InChI

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H

InChI Key

HWIPMBCMGVXOKN-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1F)F)F)F

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)F

Synthesis of Derivatives

Preparation of Reagents

Synthesis of Drug-like Systems

Industrial Production

Medicine, Pesticides, Rubber, Dyes

Synthesis of 2-anilino-3,5,6-trifluoroisonicotinonitrile

Synthesis of Various Drug-like Systems

Synthesis of 4-Substituted-2,3,5,6-Tetrafluoropyridine Derivatives

2,3,5,6-Tetrafluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of four fluorine atoms attached to the carbon atoms at positions 2, 3, 5, and 6 of the pyridine ring. Its molecular formula is C₅HF₄N, and it has a molecular weight of 151.06 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.

The reactivity of 2,3,5,6-tetrafluoropyridine is primarily governed by nucleophilic substitution reactions. The compound can undergo nucleophilic attack at the para position relative to the nitrogen atom in the pyridine ring. For example, reactions with nucleophiles such as malononitrile and piperazine have been documented, yielding various substituted derivatives in good yields . The regioselectivity of these reactions is influenced by the electronic effects of the fluorine substituents, with para positions being more reactive compared to ortho and meta positions.

While specific biological activities of 2,3,5,6-tetrafluoropyridine are not extensively documented, its derivatives have shown potential in pharmaceutical applications. Some studies suggest that compounds derived from this tetrafluoropyridine exhibit antimicrobial and anti-inflammatory properties. The presence of fluorine atoms often enhances bioavailability and alters pharmacokinetic profiles, making these compounds interesting candidates for drug development .

Synthesis of 2,3,5,6-tetrafluoropyridine can be achieved through several methods:

  • Defluorination of Pentafluoropyridine: This method involves a nucleophilic substitution reaction where pentafluoropyridine reacts with various nucleophiles under basic conditions to yield tetrafluoropyridine derivatives .
  • Fluorination of Tetrachloropyridine: A common synthetic route includes the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane at elevated temperatures (around 120 °C), yielding high purity tetrafluoropyridine .
  • Regioselective Nucleophilic Substitution: This involves the use of nucleophiles like piperazine or thiols in a controlled reaction environment to selectively substitute fluorine atoms .

2,3,5,6-Tetrafluoropyridine has several applications across different fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various bioactive compounds and pharmaceuticals.
  • Agricultural Chemicals: Its derivatives are explored for use in agrochemicals due to their potential efficacy against pests and diseases.
  • Material Science: The compound is utilized in developing new materials with enhanced properties due to its unique electronic characteristics.

Interaction studies involving 2,3,5,6-tetrafluoropyridine often focus on its reactivity with biological macromolecules or other chemical species. The electron-withdrawing nature of fluorine can enhance interactions with certain proteins or enzymes. Additionally, studies have indicated that its derivatives may interact favorably with specific receptors or enzymes due to their structural similarities to naturally occurring compounds .

Several compounds share structural similarities with 2,3,5,6-tetrafluoropyridine. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Fluoropyridine372-08-70.62Contains only one fluorine atom; less reactive.
3-Fluoropyridine372-09-80.65Fluorination at position three; different reactivity pattern.
Pentafluoropyridine354-44-50.79Fully fluorinated; higher reactivity due to more electronegative sites.
2,4-Difluoropyridine400-38-80.73Two fluorines; distinct electronic properties affecting reactivity.

The uniqueness of 2,3,5,6-tetrafluoropyridine lies in its specific arrangement of fluorine atoms which significantly influences its chemical behavior and potential applications compared to other pyridine derivatives.

XLogP3

1.9

Boiling Point

102.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2875-18-5

Wikipedia

2,3,5,6-Tetrafluoropyridine

Dates

Modify: 2023-08-15

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